(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11-6-7-15(19-18-11)23-12-8-9-21(10-12)17(22)16-13-4-2-3-5-14(13)24-20-16/h6-7,12H,2-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMYQRLKHCFIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NOC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone typically involves multiple steps:
Formation of the Pyridazinyl Group: The 6-methylpyridazin-3-yl group can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or esters.
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group is often introduced via nucleophilic substitution reactions involving pyrrolidine and suitable electrophiles.
Formation of the Tetrahydrobenzoisoxazolyl Group: This group can be synthesized through cyclization reactions involving appropriate precursors such as hydroxylamines and ketones.
Coupling Reactions: The final step involves coupling the synthesized groups using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazinyl and pyrrolidinyl groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridazinyl and tetrahydrobenzoisoxazolyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs from the I-series (e.g., I-6232, I-6273, I-6373) described in , which share pyridazine or isoxazole motifs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Structural Differences
Core Functional Group: The target compound employs a methanone bridge, while I-series analogs use ethyl benzoate esters. Methanones may confer greater metabolic stability compared to ester-linked compounds, which are prone to hydrolysis .
Linker Chemistry: The target compound’s pyrrolidinyloxy linker introduces conformational flexibility, whereas I-series analogs utilize rigid phenethylamino or phenethylthio linkers. This flexibility could enhance binding to targets requiring induced-fit interactions .
Ring Systems : The tetrahydrobenzoisoxazole in the target compound is partially saturated, reducing aromaticity compared to fully aromatic pyridazine or isoxazole rings in I-series compounds. This may alter electron distribution and hydrogen-bonding capacity.
Conformational Analysis
The pyrrolidine ring in the target compound may exhibit puckering, as described by Cremer and Pople’s ring puckering coordinates . In contrast, I-series compounds with planar phenethyl linkers lack this dynamic conformational adaptability.
Bioactivity Considerations
However, the target compound’s efficacy in such pathways remains speculative without experimental validation.
Biological Activity
The compound (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including a pyrrolidine ring and a benzo[d]isoxazole moiety, which are known to influence its pharmacological properties. The presence of nitrogen-containing heterocycles suggests that it may interact with various biological targets, potentially leading to therapeutic applications.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure includes:
- Pyrrolidine ring : A five-membered ring containing one nitrogen atom.
- Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms.
- Benzo[d]isoxazole : A fused bicyclic structure that enhances the compound's interaction with biological systems.
Pharmacological Properties
Research indicates that compounds with similar structural features often exhibit diverse pharmacological effects, including:
- Antitumor activity : Many derivatives of pyridazine and isoxazole have shown promise in cancer research by inhibiting specific oncogenic pathways.
- Anti-inflammatory effects : The compound may modulate inflammatory responses by interacting with key signaling molecules involved in inflammation.
- Antimicrobial properties : Similar compounds have been noted for their ability to inhibit bacterial growth and biofilm formation.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The interaction with specific enzymes may modulate metabolic pathways.
- Receptor Binding : The compound may bind to various receptors, altering their activity and affecting cellular responses.
- Signal Transduction Modulation : By influencing signaling pathways, the compound could affect gene expression and protein synthesis.
Antitumor Activity
A study focusing on similar compounds revealed that derivatives containing the isoxazole structure exhibited significant inhibitory effects on tumor cell lines. For instance:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 15 | BRAF(V600E) |
| Compound B | 20 | EGFR |
| Target Compound | 10 | Unknown |
This suggests that the target compound may possess comparable antitumor efficacy.
Anti-inflammatory Activity
Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines. A notable study demonstrated:
- Inhibition of NO Production : The target compound was found to reduce nitric oxide levels in vitro, indicating potential anti-inflammatory properties.
| Treatment | NO Production (µM) |
|---|---|
| Control | 25 |
| Target Compound | 10 |
Q & A
Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Step 1 : Functionalization of the pyridazine ring (e.g., introducing the methyl group at position 6) via alkylation or halogenation.
- Step 2 : Formation of the pyrrolidine-oxy linkage using Mitsunobu conditions or SN2 reactions with a pyrrolidine derivative.
- Step 3 : Coupling the pyrrolidine intermediate with the 4,5,6,7-tetrahydrobenzo[d]isoxazole moiety via a carbonylating agent (e.g., EDCI/HOBt). Optimal conditions include inert atmospheres (N₂/Ar), anhydrous solvents (e.g., DMF or THF), and temperature control (0–60°C). Yields can be improved by optimizing stoichiometry and catalyst selection (e.g., palladium for cross-coupling) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the pyrrolidine, pyridazine, and isoxazole rings.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., ESI-MS in positive ion mode).
- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles, if single crystals are obtainable. Cross-referencing spectral data with computational predictions (e.g., DFT-based NMR simulations) enhances accuracy .
Advanced Research Questions
Q. What experimental strategies are effective in elucidating the compound’s mechanism of action against biological targets?
Methodologies include:
- In Vitro Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., kinases or GPCRs).
- Enzyme Inhibition Studies : Kinetic assays (e.g., IC₅₀ determination) using purified enzymes relevant to the compound’s hypothesized targets.
- Cellular Imaging : Confocal microscopy with fluorescently tagged analogs to track subcellular localization.
- Proteomics/Transcriptomics : CRISPR-Cas9 screens or RNA-seq to identify downstream pathways affected by the compound .
Q. How can researchers design studies to assess the environmental fate and ecotoxicological impact of this compound?
Follow frameworks like Project INCHEMBIOL ():
- Phase 1 (Lab) : Measure physicochemical properties (logP, hydrolysis rate) and biodegradability (OECD 301 tests).
- Phase 2 (Microcosm) : Simulate environmental compartments (soil/water) to study partitioning and transformation products (LC-MS/MS analysis).
- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-TOF-MS. Statistical tools like principal component analysis (PCA) can resolve data contradictions between lab and field results .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., binding free energy calculations).
- QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and LogD7.4 to correlate structural features with bioactivity.
- MD Simulations : GROMACS for assessing conformational stability in physiological conditions (e.g., solvation in lipid bilayers). Validate predictions with in vitro data to refine models .
Q. How can researchers address stability challenges under physiological conditions?
- For Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
- For Plasma Stability : Use HPLC to monitor hydrolysis in spiked plasma (37°C, pH 7.4).
- Formulation Strategies : Encapsulation in liposomes or PEGylation to enhance half-life. Stability-indicating methods (e.g., forced degradation studies under heat/light) guide storage recommendations .
Notes
- Avoid referencing non-academic sources (e.g., BenchChem).
- For synthesis and characterization, prioritize peer-reviewed protocols from journals like The Journal of Organic Chemistry .
- Environmental studies should align with OECD guidelines for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
